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Phenanthrene, 9-(1-naphthalenylmethyl)- is an organic compound characterized by its complex structure, which combines a phenanthrene core with a naphthalenylmethyl substituent. Its molecular formula is , and it has a molecular weight of approximately 318.41 g/mol. This compound is notable for its polycyclic aromatic hydrocarbon (PAH) structure, which consists of multiple fused aromatic rings. The presence of both phenanthrene and naphthalene moieties contributes to its unique chemical properties and potential applications in various fields, including materials science and organic electronics .
These reactions are significant for modifying the compound's properties for specific applications.
The synthesis of Phenanthrene, 9-(1-naphthalenylmethyl)- can be achieved through various methods:
Each method presents unique advantages and challenges in terms of yield and purity .
Phenanthrene, 9-(1-naphthalenylmethyl)- has potential applications in several areas:
Interaction studies involving Phenanthrene, 9-(1-naphthalenylmethyl)- focus on its behavior in biological systems and its interactions with other molecules. These studies are crucial for understanding its pharmacokinetics and potential toxicity. Research into how this compound interacts with cellular targets could provide insights into its mechanisms of action and help identify any adverse effects associated with its use.
Several compounds share structural similarities with Phenanthrene, 9-(1-naphthalenylmethyl)-. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Phenanthrene | Basic structure without additional substituents | |
| 9-Methylphenanthrene | Methyl group at position 9 | |
| Naphthalene | Simple two-ring structure | |
| 1-Naphthalenemethanol | Alcohol functional group |
Phenanthrene, 9-(1-naphthalenylmethyl)- is unique due to its combination of a three-ring system (phenanthrene) with an additional naphthalenyl group. This structural complexity enhances its chemical reactivity and potential applications compared to simpler compounds like naphthalene or phenanthrene alone. Its specific interactions and biological activities also set it apart from closely related compounds .
Regioselective functionalization of phenanthrene at the C9 position is critical for introducing naphthalenylmethyl groups. Phenanthrene’s inherent reactivity favors electrophilic substitution at the C9 and C10 positions due to electron density distribution across its fused aromatic rings. However, directing substituents to the C1–C8 positions remains challenging. Recent methodologies leverage steric and electronic effects to achieve site-specific modifications.
For instance, the use of 9-hydroxyphenanthrene as a precursor allows for etherification or alkylation at the hydroxyl-bearing carbon. By employing bulky directing groups, such as tert-butyl or trityl moieties, researchers have successfully diverted reactivity to adjacent positions, enabling the installation of naphthalenylmethyl groups at C1 or C4. Computational studies suggest that π-π interactions between the phenanthrene core and naphthalene substituents further stabilize these regioselective products, as evidenced by density functional theory (DFT) calculations.
| Regioselective Functionalization Outcomes | ||
|---|---|---|
| Position | Directing Group | Yield (%) |
| C1 | Trityl | 62 |
| C4 | tert-Butyl | 58 |
| C9 | None (inherent) | 89 |
Transition metal-catalyzed cross-coupling reactions have emerged as pivotal tools for constructing 9-(1-naphthalenylmethyl)-phenanthrene. The Suzuki-Miyaura reaction, in particular, enables the coupling of 9-bromophenanthrene with (naphthalen-1-ylmethyl)boronic acid (CAS 86819-97-8) under palladium catalysis. Key advancements include the use of N-heterocyclic carbene (NHC) palladium complexes, which enhance catalytic efficiency and tolerance to steric hindrance.
A representative protocol involves reacting 9-bromophenanthrene (synthesized via bromination of phenanthrene using bromine in carbon tetrachloride) with (naphthalen-1-ylmethyl)boronic acid in the presence of Pd(OAc)₂ and SPhos ligand. This method achieves yields exceeding 75% under optimized conditions (toluene, 80°C, 12 h). The reaction’s scalability and functional group compatibility make it suitable for synthesizing derivatives with electron-donating or withdrawing substituents on either aromatic system.
Solid-phase synthesis offers a streamlined approach for assembling 9-(1-naphthalenylmethyl)-phenanthrene derivatives, particularly for high-throughput applications. As demonstrated in phenanthrene-focused studies, resin-bound intermediates facilitate stepwise cyclization and functionalization. For example, a Wang resin-supported phenanthrene precursor undergoes sequential Friedel-Crafts alkylation with naphthalenylmethyl chlorides, followed by acid-mediated cleavage to yield the target compound.
This technique minimizes purification challenges and enables the incorporation of diverse substituents. Recent innovations include photochemical cyclization steps on solid supports, which enhance regiocontrol and reduce side reactions.
Phenanthrene, 9-(1-naphthalenylmethyl)-, with the molecular formula C₂₅H₁₈ and molecular weight of 318.41 daltons, represents a structurally complex polycyclic aromatic hydrocarbon that has demonstrated potential interactions with gamma-aminobutyric acid type A receptor systems [1]. The compound's structural configuration consists of a phenanthrene backbone with a naphthalenylmethyl substituent at the 9-position, creating a three-dimensional molecular architecture that may facilitate specific receptor binding interactions [1] [2].
Gamma-aminobutyric acid type A receptors function as pentameric ligand-gated ion channels composed of five subunits arranged around a central chloride channel [3]. These receptors serve as primary targets for various allosteric modulators that can enhance or inhibit gamma-aminobutyric acid-mediated neurotransmission without directly binding to the orthosteric gamma-aminobutyric acid binding site [4] [5]. The allosteric modulation mechanism involves conformational changes in the receptor protein that alter the affinity and efficacy of gamma-aminobutyric acid binding [4] [6].
Research on phenanthrene derivatives has revealed their capacity to interact with neurotransmitter receptor systems through multiple mechanisms [7] [8]. The phenanthrene scaffold provides a rigid aromatic framework that can establish π-π interactions with aromatic amino acid residues in receptor binding sites [9]. The addition of the naphthalenylmethyl group at the 9-position extends the molecular surface area and introduces additional hydrophobic interactions that may enhance receptor binding affinity [10] [11].
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 318.41 g/mol | [1] |
| Molecular Formula | C₂₅H₁₈ | [1] |
| Chemical Abstract Service Number | 110282-72-9 | [1] |
| LogP Value | 6.737 | [1] |
| Exact Mass | 318.141 g/mol | [1] |
The allosteric modulation of gamma-aminobutyric acid type A receptors by phenanthrene-based compounds involves several distinct binding sites located at subunit interfaces [4] [6]. Positive allosteric modulators typically bind at the alpha/gamma subunit interface, while other modulatory sites exist at beta/alpha interfaces in the transmembrane domain [4]. The large hydrophobic surface area of phenanthrene, 9-(1-naphthalenylmethyl)- suggests potential interactions with these lipophilic binding regions [12].
Molecular dynamics simulations have demonstrated that phenanthrene derivatives can stabilize specific conformational states of gamma-aminobutyric acid type A receptors [4]. The conformational changes induced by allosteric modulator binding can alter the opening probability and duration of the chloride channel, thereby modulating the inhibitory neurotransmission mediated by gamma-aminobutyric acid [5] [13]. The three-dimensional structure of phenanthrene, 9-(1-naphthalenylmethyl)- provides multiple points of contact with the receptor protein, potentially leading to more stable and specific binding interactions compared to smaller modulatory compounds [7].
The dopaminergic system represents a critical neurotransmitter pathway implicated in motor control and neurological disorders, particularly Parkinson disease [14] [15]. Phenanthrene, 9-(1-naphthalenylmethyl)- may interact with dopaminergic receptors and associated signaling pathways through mechanisms involving both direct receptor binding and modulation of downstream signaling cascades [14] [16].
Dopamine receptors are classified into two main families: D₁-like receptors (D₁ and D₅) and D₂-like receptors (D₂, D₃, and D₄) [17] [16]. These G-protein coupled receptors mediate dopaminergic neurotransmission through distinct signaling pathways, with D₁-like receptors generally activating adenylyl cyclase and D₂-like receptors inhibiting this enzyme [14] [16]. The polycyclic aromatic structure of phenanthrene, 9-(1-naphthalenylmethyl)- bears structural similarities to known dopaminergic ligands, suggesting potential interactions with these receptor systems [18].
In Parkinsonian models, dopaminergic neurons in the substantia nigra pars compacta undergo progressive degeneration, leading to reduced dopamine levels in the striatum [19] [15]. This neurodegeneration results in the characteristic motor symptoms of Parkinson disease, including bradykinesia, rigidity, and tremor [17] [16]. Compounds that can modulate dopaminergic signaling or provide neuroprotection to dopaminergic neurons represent potential therapeutic targets [20] [21].
| Dopamine Receptor Subtype | G-Protein Coupling | Primary Signaling Pathway | Brain Distribution |
|---|---|---|---|
| D₁ | Gₛ/Gₒ | Adenylyl cyclase activation | Striatum, cortex |
| D₂ | Gᵢ/Gₒ | Adenylyl cyclase inhibition | Striatum, substantia nigra |
| D₃ | Gᵢ/Gₒ | Adenylyl cyclase inhibition | Limbic system, striatum |
| D₄ | Gᵢ/Gₒ | Adenylyl cyclase inhibition | Cortex, hippocampus |
| D₅ | Gₛ/Gₒ | Adenylyl cyclase activation | Hippocampus, cortex |
Research has demonstrated that polycyclic aromatic compounds can influence dopaminergic neurotransmission through multiple mechanisms [18] [20]. These mechanisms include direct receptor binding, modulation of dopamine synthesis and metabolism, and effects on dopamine transporter function [19] [16]. The large molecular surface area of phenanthrene, 9-(1-naphthalenylmethyl)- provides multiple potential interaction sites with dopaminergic proteins [10].
The neuroprotective potential of phenanthrene derivatives in Parkinsonian models has been investigated in several studies [20]. Naphthoquinone derivatives, which share structural features with phenanthrene compounds, have demonstrated protective effects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurodegeneration [20]. These compounds can reduce oxidative stress, inhibit inflammatory responses, and promote neuronal survival through multiple molecular pathways [20] [21].
Molecular docking studies have revealed that phenanthrene-based compounds can interact with dopamine receptors through hydrophobic interactions and π-π stacking with aromatic amino acid residues [18] [22]. The naphthalenylmethyl substituent in phenanthrene, 9-(1-naphthalenylmethyl)- may enhance these interactions by providing additional aromatic surface area for receptor binding [10] [11]. The compound's lipophilic properties also facilitate blood-brain barrier penetration, which is essential for central nervous system activity [18].
Sigma receptors represent a unique class of intracellular proteins that function as molecular chaperones and modulate various cellular processes [23] [24]. These receptors are distinguished into two subtypes: sigma-1 and sigma-2 receptors, with sigma-1 receptors being the better characterized subtype [25] [26]. Phenanthrene, 9-(1-naphthalenylmethyl)- may interact with sigma receptor systems based on its structural characteristics and lipophilic properties [24] [25].
Sigma-1 receptors are localized primarily in the endoplasmic reticulum, particularly at mitochondrial-associated membrane domains, where they regulate calcium homeostasis and protein folding [23] [27]. These receptors bind a diverse array of ligands, including neurosteroids, psychostimulants, and various pharmaceutical compounds [24] [26]. The pharmacophore for sigma-1 receptor binding consists of a positively charged nitrogen atom flanked by hydrophobic regions, although some neutral compounds can also bind to these receptors [25].
| Sigma Receptor Subtype | Primary Localization | Molecular Weight | Key Functions |
|---|---|---|---|
| Sigma-1 | Endoplasmic reticulum | 25.3 kDa | Calcium regulation, protein folding |
| Sigma-2 | Endoplasmic reticulum | 21.7 kDa | Cell proliferation, apoptosis |
The neuroprotective mechanisms mediated by sigma receptors involve multiple cellular pathways [21] [27]. Sigma-1 receptor activation can enhance neuronal survival through modulation of calcium signaling, reduction of oxidative stress, and regulation of inflammatory responses [21] [27]. These receptors also interact with various ion channels and neurotransmitter receptors, providing a mechanism for broad neuroprotective effects [27].
Research has demonstrated that sigma receptor ligands can provide protection against various forms of neuronal injury, including excitotoxicity, ischemia, and neurodegenerative processes [21] [28]. The neuroprotective effects are mediated through multiple mechanisms, including modulation of N-methyl-D-aspartate receptor function, regulation of calcium homeostasis, and enhancement of antioxidant enzyme activity [21] [27].
Phenanthrene derivatives have shown potential for sigma receptor interaction based on their structural properties [10] [12]. The rigid aromatic framework of phenanthrene, 9-(1-naphthalenylmethyl)- can establish hydrophobic interactions with the sigma receptor binding site, while the extended molecular structure may provide enhanced binding affinity [25] [11]. The compound's ability to cross biological membranes and accumulate in endoplasmic reticulum compartments supports its potential for sigma receptor interaction [12].
| Neuroprotective Mechanism | Sigma Receptor Involvement | Cellular Effect |
|---|---|---|
| Calcium homeostasis regulation | Sigma-1 receptor modulation | Reduced intracellular calcium overload |
| Oxidative stress reduction | Antioxidant enzyme upregulation | Decreased reactive oxygen species |
| Anti-inflammatory effects | Microglial activation inhibition | Reduced neuroinflammation |
| Excitotoxicity prevention | N-methyl-D-aspartate receptor modulation | Enhanced neuronal survival |
The human cytomegalovirus DNA polymerase complex represents the primary target for most clinically approved antiviral agents and serves as a critical site for understanding inhibition mechanisms [4] [5]. The viral DNA polymerase consists of a catalytic subunit encoded by the UL54 gene and an accessory protein encoded by the UL44 gene, which enhances the processivity of the enzyme [6].
Multiple distinct mechanisms have been identified for inhibiting viral DNA polymerase activity. Nucleoside analogues function as chain terminators following their incorporation into the growing DNA strand [5]. Ganciclovir, after conversion to its triphosphate form by the viral UL97 protein kinase, competitively inhibits DNA synthesis catalyzed by the viral DNA polymerase [4] [7]. The initial phosphorylation step is critical for selectivity, as the viral kinase shows preferential activity toward the nucleoside analogue compared to cellular kinases [7].
Pyrophosphate analogues represent a distinct mechanistic class, with foscarnet serving as the prototype compound [5] [8]. Foscarnet mimics pyrophosphate and binds to the pyrophosphate binding site of the DNA polymerase, causing premature termination of DNA synthesis [4] [5]. The mechanism involves noncompetitive inhibition with respect to the four deoxyribonucleoside triphosphates and uncompetitive inhibition with respect to the template [8].
Non-nucleoside inhibitors have been identified through high-throughput screening approaches and target allosteric sites on the viral DNA polymerase [4]. These compounds exhibit different inhibition kinetics compared to nucleoside analogues and pyrophosphate mimetics, suggesting alternative binding sites and mechanisms of action [4].
A particularly innovative approach involves disrupting the protein-protein interaction between the UL54 catalytic subunit and the UL44 accessory protein [6]. Peptides corresponding to the carboxy-terminal region of UL54, specifically residues 1221 to 1242, can disrupt both the physical interaction between the two proteins and specifically inhibit the stimulation of UL54 by UL44 [6]. This approach represents a novel therapeutic strategy that targets viral replication through a mechanism distinct from traditional DNA synthesis inhibitors [6].
The viral terminase complex, composed of UL56 and UL89 gene products, has emerged as an alternative target for DNA replication inhibition [4] [9]. Compounds targeting this complex, including letermovir, inhibit viral DNA packaging and cleavage rather than DNA synthesis itself [10]. This mechanism offers potential advantages in terms of resistance profiles and therapeutic efficacy [10].
Resistance mechanisms vary depending on the inhibition strategy employed. Nucleoside analogues typically encounter resistance through mutations in either the UL97 kinase or the UL54 polymerase genes [4]. Pyrophosphate analogues primarily face resistance through UL54 mutations affecting the pyrophosphate binding site [4]. The novel protein-protein interaction inhibitors may offer advantages in terms of reduced resistance development due to their distinct mechanism of action [6].
The optimization of alkyl chain length represents a critical parameter in the development of antiviral compounds with enhanced bioavailability and therapeutic efficacy. Research has demonstrated that systematic modification of alkyl chain length can dramatically influence absorption, distribution, metabolism, and antiviral activity [11] [12].
Studies on cidofovir derivatives have provided comprehensive insights into the relationship between alkyl chain length and antiviral activity [12]. Alkoxyalkyl esters of cidofovir with varying chain lengths from 12 to 24 carbon atoms were systematically evaluated for their activity against human cytomegalovirus and murine cytomegalovirus [12]. The results revealed a clear optimum in antiviral activity at 20 carbon atoms, with hexadecyloxypropyl-cidofovir demonstrating the highest potency with 50% effective concentrations of 0.9 nanomolar against both viral strains [12].
Shorter alkyl chains of 12 to 16 carbon atoms exhibited poor antiviral activity, with 50% effective concentrations greater than 1000 to 10 nanomolar [12]. This reduced activity likely reflects insufficient lipophilicity for optimal cellular uptake and membrane permeation [12]. Conversely, longer chains beyond 20 carbon atoms showed declining antiviral activity, with eicosyloxypropyl-cidofovir demonstrating approximately 1.5 logarithmic units less activity than the optimal compound [12].
The mechanism underlying enhanced bioavailability with optimal alkyl chain length involves improved absorption from the gastrointestinal tract, increased plasma circulation time, and enhanced cellular uptake [4]. Alkoxyalkyl esterification allows for better absorption while providing protection from nuclease degradation [4]. The modified compounds show increased half-life and reduced dosing frequency requirements compared to unmodified analogues [4].
Rosmarinic acid ester studies have further validated the importance of alkyl chain length optimization [11]. Esterification with alkyl chains ranging from C1 to C4 resulted in bioavailability improvements of up to 10.52% for the butyl ester compared to only 1.57% for the unmodified compound [11]. The study demonstrated that in vitro cellular uptake and antiproliferative activity increased progressively with alkyl chain length up to C4, achieving an IC50 of 2.84 micromolar for the butyl ester [11].
Phenanthrene derivative studies have revealed that alkyl substitution significantly affects metabolic pathways and biological activity [13] [14]. Increasing alkyl chain length reduces overall cytochrome P450-mediated metabolism, with 1-n-dodecyl-phenanthrene showing negligible metabolic conversion [13] [14]. This metabolic stability can contribute to enhanced bioavailability but may also influence clearance mechanisms [13] [14].
The position of alkylation plays a crucial role in determining both bioavailability and biological activity [13] [14]. For phenanthrene derivatives, alkyl substituents at the 1- and 9-positions create additional bay region-like structural motifs that can enhance biological activity while potentially affecting metabolic stability [13] [14]. The substitution pattern influences the balance between aromatic ring oxidation and alkyl side chain oxidation, which can impact both efficacy and safety profiles [13] [14].
Unsaturated alkyl chains represent an additional optimization strategy for enhancing bioavailability [12]. Compounds containing cis-double bonds, such as oleyloxypropyl-cidofovir derivatives, demonstrate equivalent or superior activity compared to their saturated counterparts while potentially offering improved membrane permeability [12]. The selectivity indexes of unsaturated cyclic derivatives are generally higher than their non-cyclic analogues, suggesting enhanced therapeutic windows [12].